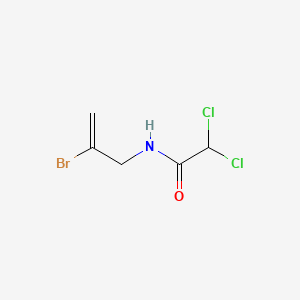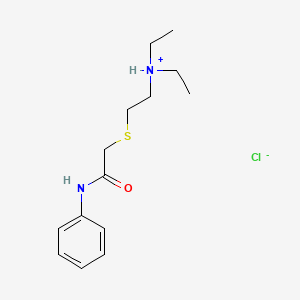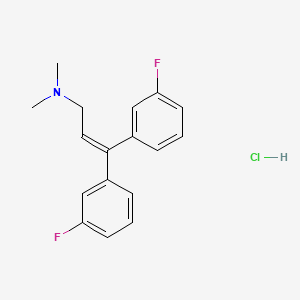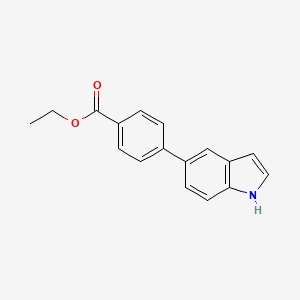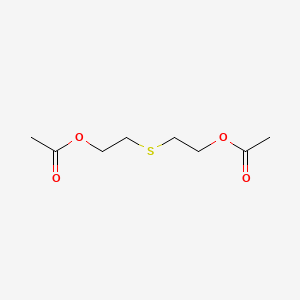![molecular formula C19H32O3 B13744054 6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid CAS No. 27166-04-7](/img/structure/B13744054.png)
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid is a synthetic organic compound with the molecular formula C19H32O3 and a molecular weight of 308.46 g/mol . This compound is characterized by its unique structure, which includes a cyclopentyl ring, an octynyl group, and a hexanoic acid moiety. It is primarily used in experimental and research settings.
Méthodes De Préparation
The synthesis of 6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid involves several steps, typically starting with the preparation of the cyclopentyl ring and the octynyl group. The synthetic route often includes the following steps:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Octynyl Group: The octynyl group is introduced via alkylation or acylation reactions.
Formation of the Hexanoic Acid Moiety:
Final Coupling: The final step involves coupling the cyclopentyl ring, octynyl group, and hexanoic acid moiety under specific reaction conditions, such as the use of catalysts and solvents
Analyse Des Réactions Chimiques
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the octynyl group or the hexanoic acid moiety is replaced by other functional groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols
Applications De Recherche Scientifique
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals .
Mécanisme D'action
The mechanism of action of 6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid can be compared with other similar compounds, such as:
6-[(2R)-2-oct-1-ynylcyclopentyl]oxybutanoic acid: This compound has a shorter carbon chain in the acid moiety, which may affect its reactivity and biological activity.
6-[(2R)-2-oct-1-ynylcyclopentyl]oxypropanoic acid: Similar to the above compound, but with an even shorter carbon chain.
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyheptanoic acid: This compound has a longer carbon chain, which may influence its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
27166-04-7 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-8-12-17-13-11-14-18(17)22-16-10-7-9-15-19(20)21/h17-18H,2-7,9-11,13-16H2,1H3,(H,20,21)/t17-,18?/m0/s1 |
Clé InChI |
LMIVPBDTHGWOLX-ZENAZSQFSA-N |
SMILES isomérique |
CCCCCCC#C[C@H]1CCCC1OCCCCCC(=O)O |
SMILES canonique |
CCCCCCC#CC1CCCC1OCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)

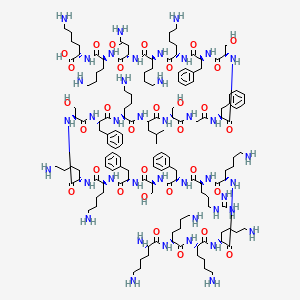
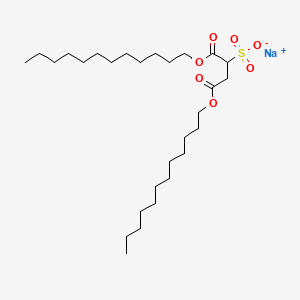

![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)
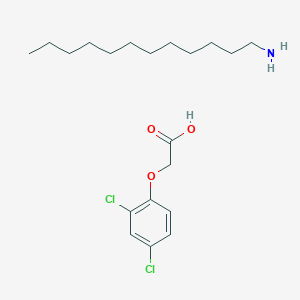
![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)
